3-(2-Chlorophenyl)azetidine hydrochloride
Overview
Description
3-(2-Chlorophenyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H11Cl2N It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)azetidine hydrochloride typically involves the reaction of 2-chlorobenzylamine with an appropriate azetidine precursor under controlled conditions. One common method involves the use of a copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides . Another approach is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable versions of the synthetic routes mentioned above. These methods are optimized for yield, purity, and cost-effectiveness, often involving continuous flow processes and advanced catalytic systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding azetidine oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of hydrogenation catalysts.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines with different substituents on the phenyl ring .
Scientific Research Applications
3-(2-Chlorophenyl)azetidine hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as antimicrobial and anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring and chlorophenyl group contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the chlorophenyl group.
2-Chlorophenylaziridine: A three-membered nitrogen-containing ring with a chlorophenyl group.
3-Phenylazetidine: An azetidine ring with a phenyl group instead of a chlorophenyl group.
Uniqueness
3-(2-Chlorophenyl)azetidine hydrochloride is unique due to the presence of both the azetidine ring and the 2-chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(2-chlorophenyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-4-2-1-3-8(9)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGFKASMPRRWJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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